molecular formula C11H13ClF3N B2639741 [(1R,2R)-2-[4-(trifluoromethyl)phenyl]cyclopropyl]methanamine hydrochloride CAS No. 2059913-91-4

[(1R,2R)-2-[4-(trifluoromethyl)phenyl]cyclopropyl]methanamine hydrochloride

Cat. No.: B2639741
CAS No.: 2059913-91-4
M. Wt: 251.68
InChI Key: VHRFQQYFGAYIIO-GNAZCLTHSA-N
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Description

This compound, with the systematic name [(1R,2R)-2-[4-(trifluoromethyl)phenyl]cyclopropyl]methanamine hydrochloride, is a cyclopropane derivative featuring a trifluoromethyl (-CF₃) group at the para position of the phenyl ring. Its stereochemistry is critical, as the (1R,2R) configuration influences its biological activity and physicochemical properties. The hydrochloride salt enhances solubility, making it suitable for pharmaceutical applications. Key identifiers include:

  • CAS No.: 1263094-36-5 (R-enantiomer, )
  • Molecular Formula: C₁₁H₁₂ClF₃N
  • Molecular Weight: ~241.67 g/mol (calculated)
  • Key Features: Rigid cyclopropane ring, electron-withdrawing -CF₃ group, and stereospecific amine functionality.

Properties

IUPAC Name

[(1R,2R)-2-[4-(trifluoromethyl)phenyl]cyclopropyl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3N.ClH/c12-11(13,14)9-3-1-7(2-4-9)10-5-8(10)6-15;/h1-4,8,10H,5-6,15H2;1H/t8-,10-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHRFQQYFGAYIIO-GNAZCLTHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C2=CC=C(C=C2)C(F)(F)F)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1C2=CC=C(C=C2)C(F)(F)F)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClF3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One common synthetic route includes the reaction of a cyclopropylamine derivative with a trifluoromethylating agent under controlled conditions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

[(1R,2R)-2-[4-(trifluoromethyl)phenyl]cyclopropyl]methanamine hydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Neurological Disorders

Recent studies have highlighted the potential of [(1R,2R)-2-[4-(trifluoromethyl)phenyl]cyclopropyl]methanamine hydrochloride in treating neurological conditions such as depression and anxiety. Its structural similarity to known psychoactive compounds suggests it may interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways.

Opioid Use Disorder

The compound has been investigated for its role in opioid use disorder (OUD). Research indicates that derivatives of cyclopropyl amines can modulate the effects of opioids, potentially offering a new avenue for treatment strategies aimed at reducing dependency and withdrawal symptoms. Preclinical studies have shown promising results in animal models, suggesting efficacy in mitigating opioid cravings .

Antibacterial Activity

The fluorinated nature of [(1R,2R)-2-[4-(trifluoromethyl)phenyl]cyclopropyl]methanamine hydrochloride may enhance its antibacterial properties. Compounds with similar structural motifs have demonstrated varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. The trifluoromethyl group is known to influence lipophilicity and membrane permeability, which can enhance the compound's ability to penetrate bacterial cell walls .

Study on Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various fluorinated compounds, including those derived from cyclopropyl amines. The results indicated that certain derivatives exhibited significant inhibition against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) analysis pointed towards the trifluoromethyl substitution as a critical factor in enhancing antibacterial activity .

Neurological Impact Assessment

Another case study focused on the assessment of [(1R,2R)-2-[4-(trifluoromethyl)phenyl]cyclopropyl]methanamine hydrochloride's effects on mood and anxiety-related behaviors in rodent models. The findings suggested that administration of this compound led to notable improvements in anxiety-like behaviors, supporting its potential as an anxiolytic agent .

Mechanism of Action

The mechanism of action of [(1R,2R)-2-[4-(trifluoromethyl)phenyl]cyclopropyl]methanamine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group is known to enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

The trifluoromethyl group is a defining feature. Substitutions with other electronegative groups alter electronic properties and biological interactions:

Compound Name Substituent CAS No. Molecular Weight Key Differences
Target Compound 4-(trifluoromethyl)phenyl 1263094-36-5 241.67 High electron-withdrawing effect; enhances receptor binding .
[(1R,2R)-2-(2-Isobutoxyphenyl)cyclopropyl]methanamine HCl 2-isobutoxyphenyl 1344119-14-7 253.76 Ether group (-O-iBu) increases lipophilicity but reduces polarity .
[(1R,2R)-2-(4-Fluorophenyl)cyclopropyl]methanamine HCl 4-fluorophenyl 1269437-73-1 201.67 Smaller substituent (-F) reduces steric bulk; weaker electron withdrawal .
[2-(4-Trifluoromethoxyphenyl)cyclopropyl]methanamine HCl 4-trifluoromethoxyphenyl 1209685-75-5 257.67 -OCF₃ group introduces metabolic stability but may alter pharmacokinetics .

Key Insight : The -CF₃ group in the target compound provides superior metabolic stability and receptor affinity compared to -F or -O-iBu analogs, as seen in serotonin receptor agonist studies .

Stereochemical Variations

Enantiomers exhibit distinct biological profiles:

Compound Name Stereochemistry CAS No. Similarity Score (vs. Target)
(R)-Cyclopropyl(4-(trifluoromethyl)phenyl)methanamine HCl R-configuration 1263094-36-5 0.98
(S)-Cyclopropyl(4-(trifluoromethyl)phenyl)methanamine HCl S-configuration 1263094-18-3 0.98
Racemic Mixture (1R,2R)/(1S,2S) 2059913-91-4 N/A

Key Insight : While enantiomers share structural similarity, the (1R,2R) configuration in the target compound is often associated with higher receptor selectivity, as demonstrated in kinase inhibitor complexes (e.g., ALK tyrosine kinase in PDB 7JYR) .

Biological Activity

[(1R,2R)-2-[4-(trifluoromethyl)phenyl]cyclopropyl]methanamine hydrochloride (CAS No. 2059913-91-4) is a compound of interest due to its unique structural features and potential biological activities. The trifluoromethyl group enhances its pharmacological properties, making it a candidate for various therapeutic applications. This article reviews its biological activity, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features a cyclopropyl ring substituted with a trifluoromethyl phenyl group and an amine functional group. The presence of the trifluoromethyl moiety is known to influence the compound's lipophilicity and receptor binding affinity.

The biological activity of [(1R,2R)-2-[4-(trifluoromethyl)phenyl]cyclopropyl]methanamine hydrochloride primarily involves its interaction with neurotransmitter receptors, particularly the serotonin receptors:

  • Serotonin Receptor Modulation : Studies indicate that compounds with similar structures can act as agonists at the 5-HT2C receptor, which is implicated in mood regulation and appetite control. The trifluoromethyl group may enhance binding affinity and selectivity for these receptors .

Biological Activity Overview

The following table summarizes key findings related to the biological activity of the compound:

Activity Description
Receptor Binding Exhibits selective binding to serotonin receptors (5-HT2C)
Anticancer Potential Potential cytotoxic effects in cancer cell lines; specific studies needed
Neurotransmitter Interaction Modulates neurotransmitter release, impacting mood and anxiety levels
Enzyme Inhibition May inhibit specific enzymes involved in neurotransmitter metabolism

Case Studies and Research Findings

  • Anticancer Activity : A study on similar cyclopropyl derivatives showed promising results in inhibiting tumor growth in vitro. The compound's structural configuration may contribute to enhanced cytotoxicity against certain cancer cell lines .
  • Neuropharmacological Effects : Research indicates that compounds with trifluoromethyl substitutions can significantly alter neurotransmitter dynamics, particularly in serotonergic pathways. This suggests potential applications in treating disorders like depression and anxiety .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications in the cyclopropyl structure can lead to variations in receptor selectivity and potency. For instance, altering the position of the trifluoromethyl group has been shown to impact binding affinity significantly .

Q & A

Q. Methodological Focus

  • HPLC purity : Reverse-phase C18 columns (e.g., Agilent Zorbax) with UV detection (254 nm) confirm >99% purity, critical for pharmacological studies .
  • Elemental analysis : Combustion analysis validates C, H, N content (e.g., calculated C: 56.54%, H: 4.74%; found C: 56.59%, H: 4.77%) to detect residual solvents or salts .
  • Chiral purity : Polarimetric analysis (e.g., [α]D_D +10.0° in D2 _2O) or chiral SFC (supercritical fluid chromatography) ensures enantiomeric excess .

How does the hydrochloride salt form influence stability and bioavailability?

Advanced Research Focus
The hydrochloride salt improves aqueous solubility (logP reduced from 3.2 to 1.8) and shelf stability. Hygroscopicity testing (25°C/60% RH) shows <0.5% weight gain over 6 months when stored in desiccators. In vivo pharmacokinetic studies (rat models) demonstrate 80% oral bioavailability due to enhanced dissolution in gastric fluid .

What computational tools predict the conformational stability of the cyclopropane ring in biological systems?

Advanced Research Focus
Density functional theory (DFT) calculations (B3LYP/6-31G*) model ring strain (∼27 kcal/mol) and predict puckering angles (∼15°). Molecular dynamics (MD) simulations (AMBER force field) reveal that the cyclopropane ring maintains rigidity in lipid bilayers, favoring interactions with hydrophobic receptor pockets .

How are contradictions in pharmacological data resolved across studies?

Methodological Focus
Discrepancies in receptor affinity (e.g., 5-HT2C_{2C} vs. 5-HT2A_{2A}) are addressed by:

  • Standardized assays : Using identical cell lines (e.g., HEK293T) and buffer conditions (pH 7.4, 1 mM Mg2+^{2+}) minimizes variability .
  • Meta-analysis : Pooling data from multiple studies (e.g., IC50_{50} values) identifies outliers due to assay sensitivity (e.g., FLIPR vs. radioligand binding) .

What in vitro models evaluate the compound’s potential as an antipsychotic agent?

Q. Advanced Research Focus

  • Cellular models : CHO-K1 cells transfected with 5-HT2C_{2C} receptors measure cAMP inhibition (EC50_{50}) and β-arrestin recruitment (Bioluminescence Resonance Energy Transfer) .
  • Neurotransmitter release : Microdialysis in rat prefrontal cortex quantifies dopamine modulation (e.g., 30% reduction at 1 mg/kg) .

How are metabolic pathways and toxicity profiles assessed during preclinical development?

Q. Methodological Focus

  • CYP450 inhibition : Human liver microsomes identify CYP3A4 as the primary metabolizer (IC50_{50} > 10 µM indicates low risk) .
  • Ames test : Salmonella typhimurium TA98/TA100 strains show no mutagenicity at 500 µg/plate .
  • hERG assay : Patch-clamp electrophysiology confirms IC50_{50} > 30 µM, minimizing cardiac toxicity risks .

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